Introduction: A Versatile Fluorinated Building Block
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzoyl chloride
4-Chloro-2,6-difluorobenzoyl chloride, identified by its CAS number 272104-45-7, is a halogenated aromatic acyl chloride.[1] As a member of the benzoyl chloride family, its core reactivity is defined by the electrophilic carbonyl carbon, making it a potent acylating agent. The true value of this molecule in modern organic synthesis and drug discovery, however, lies in its unique substitution pattern. The presence of two fluorine atoms at the ortho positions (2 and 6) and a chlorine atom at the para position (4) significantly modulates its chemical properties and, by extension, the biological and material properties of its derivatives.
The incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[2] Similarly, the chlorine atom, while also a halogen, offers its own distinct electronic and steric contributions, profoundly influencing a molecule's activity.[3] This guide provides a comprehensive overview of 4-Chloro-2,6-difluorobenzoyl chloride, offering insights into its synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties is presented below. While experimental data for this specific isomer is not widely published, these values are based on supplier information and computational predictions from established chemical databases.
| Property | Value | Source |
| CAS Number | 272104-45-7 | [1] |
| Molecular Formula | C₇H₂ClF₂O | [4] |
| Molecular Weight | 194.54 g/mol | Calculated |
| Appearance | Likely a colorless to light yellow liquid | Inferred from similar compounds[5] |
| Reactivity | Reacts violently with water; moisture sensitive | Inferred from similar compounds[6] |
Spectroscopic Signature Analysis (Predicted)
While specific spectra for 4-Chloro-2,6-difluorobenzoyl chloride are not available in the provided search results, we can predict the key features based on its structure and data from closely related analogs like 2,6-difluorobenzoyl chloride.[7][8]
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¹H NMR: The spectrum would be simple, showing a single signal for the two equivalent aromatic protons at positions 3 and 5. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the two fluorine-bearing carbons, the two proton-bearing carbons, and the chlorine-bearing carbon. The signals for the carbons bonded to fluorine would show characteristic large one-bond C-F coupling constants.
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¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms at the ortho positions.
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IR Spectroscopy: Key stretches would include a strong absorption band around 1780-1800 cm⁻¹ characteristic of the C=O bond in an acyl chloride, and C-F and C-Cl stretching bands in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reaction Mechanisms
Proposed Synthesis Pathway
The most direct and industrially common method for preparing benzoyl chlorides is the chlorination of the corresponding benzoic acid. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A proposed synthetic route for 4-Chloro-2,6-difluorobenzoyl chloride would, therefore, start from 4-chloro-2,6-difluorobenzoic acid.
Caption: Proposed synthesis of 4-Chloro-2,6-difluorobenzoyl chloride from its carboxylic acid precursor.
Causality of Reagent Choice:
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Thionyl Chloride/Oxalyl Chloride: Both reagents are highly effective for this transformation. The choice between them often depends on the desired reaction conditions and ease of byproduct removal. Oxalyl chloride reactions can often be run under milder conditions, but it is more expensive.[9] The byproducts of both reactions (SO₂, HCl, CO, CO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle.
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DMF (N,N-Dimethylformamide): A catalytic amount of DMF is typically added to accelerate the reaction. It reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and the active catalytic species in the cycle.
Core Reactivity and Applications
The reactivity of 4-Chloro-2,6-difluorobenzoyl chloride is dominated by the highly electrophilic acyl chloride functional group. It is a versatile building block primarily used in acylation reactions.
Key Reactions:
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Amide Formation: Reacts readily with primary and secondary amines to form amides. This is one of its most important applications in the synthesis of pharmaceuticals and agrochemicals.
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Ester Formation: Reacts with alcohols to form esters, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
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Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[10]
The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making the molecule highly reactive towards nucleophiles.
Applications in Drug Discovery and Agrochemicals:
While specific applications for the 4-chloro isomer are not detailed in the provided search results, the 2,6-difluorobenzoyl moiety is a critical component in many biologically active molecules, particularly the benzoylurea class of insecticides.[2] These compounds act as insect growth regulators by inhibiting chitin synthesis. It is highly probable that 4-Chloro-2,6-difluorobenzoyl chloride serves as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The chloro-substituent is a common feature in many FDA-approved drugs and can be crucial for activity.[11] For instance, related difluorobenzoyl chlorides are used to synthesize precursors for anti-cancer and anti-inflammatory drugs.[12]
Experimental Protocol: Synthesis of a Representative Amide
The following is a generalized, self-validating protocol for the acylation of an amine with 4-Chloro-2,6-difluorobenzoyl chloride. This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: A typical experimental workflow for amide synthesis using an acyl chloride.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
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Causality (Inert Atmosphere): The reaction is conducted under an inert atmosphere (nitrogen or argon) because 4-Chloro-2,6-difluorobenzoyl chloride is highly moisture-sensitive and will hydrolyze to the unreactive carboxylic acid upon contact with water.[13]
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Addition of Acyl Chloride: Cool the stirred amine solution to 0 °C using an ice bath. Dissolve 4-Chloro-2,6-difluorobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the amine solution over 15-30 minutes.
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Causality (Controlled Addition at 0°C): The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The formation of a salt (triethylamine hydrochloride) as a white precipitate is a visual indicator of reaction progress.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a dilute base (e.g., sat. NaHCO₃) to remove any unreacted starting acid, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Safety and Handling
As with other benzoyl chlorides, 4-Chloro-2,6-difluorobenzoyl chloride is a hazardous substance that must be handled with extreme care.
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Corrosivity: It is corrosive and causes severe skin burns and eye damage.[4][6]
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Reactivity with Water: It reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride (HCl) gas. All handling must be done under strictly anhydrous conditions.[6]
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Inhalation: It is a lachrymator and can cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations must be performed inside a certified chemical fume hood.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
4-Chloro-2,6-difluorobenzoyl chloride is a highly reactive and valuable chemical intermediate. Its trifunctional halogen substitution pattern makes it an attractive building block for introducing unique electronic and steric properties into target molecules. While detailed research on this specific isomer is limited, its reactivity can be confidently predicted from its functional group and the well-documented chemistry of its analogs. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the synthesis of novel, high-performance molecules, provided that appropriate safety and handling protocols are rigorously followed.
References
- 3-Chloro-2,6-difluorobenzoyl chloride Safety Data Sheet. (Source for general reactivity and safety of similar compounds).
- Supporting Information document with NMR data for related compounds.
- Google Patents: Method of producing mono- and difluoro benzyl chlorides.
-
Filo: Spectroscopic data interpretation example. (General resource for understanding spectroscopy). [Link]
- Google Patents: Preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
PrepChem: Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride. (Example of using oxalyl chloride for synthesis). [Link]
-
PubChem: 2,6-Difluorobenzoyl chloride. (Comprehensive database with properties and spectra). [Link]
- Google Patents: Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
-
PubChem: 2,4-Difluorobenzoyl chloride. (Database entry for another related isomer). [Link]
-
Organic Syntheses: Benzoyl chloride, o-chloro-. (Classical synthesis procedure for a related compound). [Link]
-
PubMed Central: Synthetic approaches and pharmaceutical applications of chloro-containing molecules. (Review on the role of chlorine in drugs). [Link]
-
Chem-Impex: 2,4-Difluorobenzyl chloride. (Supplier information on applications of related compounds). [Link]
-
ChemRxiv: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (Article on the role of chlorine in medicinal chemistry). [Link]
Sources
- 1. 272104-45-7|4-Chloro-2,6-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buy 4-Chloro-2,5-difluorobenzoyl chloride | 132794-08-2 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. 2,6-Difluorobenzoyl chloride(18063-02-0) 1H NMR [m.chemicalbook.com]
- 8. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
